Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate has been synthesized and characterized by various research groups, primarily as an intermediate or reference compound in the development of new materials or reactions. Studies describe its synthesis using different methods, such as Suzuki-Miyaura coupling and Friedel-Crafts acylation [, ].
Some research explores the potential of Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate derivatives in liquid crystal applications. By introducing different functional groups onto the molecule, scientists aim to modify the physical properties of the resulting liquid crystals, such as their phase transition temperatures and mesomorphic behavior [, ].
In some studies, Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate serves as a starting material for the synthesis of more complex molecules with potential pharmaceutical applications. These studies often involve further functionalization of the molecule to introduce desired biological activities [, ].
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is an aromatic compound characterized by its biphenyl structure with a chlorine substituent and a carboxylate group. Its molecular formula is C₁₄H₁₁ClO₂, and it has a molecular weight of approximately 246.69 g/mol. The compound appears as a solid with a melting point ranging from 113 to 115 degrees Celsius and has a density of about 1.205 g/cm³ . It is classified as hazardous, particularly toxic to aquatic life, as indicated by its GHS hazard statements .
Research indicates that methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate exhibits notable biological activities. It has been studied for its potential effects on various biological systems, particularly in relation to its toxicity profile. The compound is recognized for being highly toxic to aquatic organisms, which raises concerns regarding its environmental impact . Additionally, studies suggest it may possess antimicrobial properties, although specific mechanisms and efficacy against different pathogens require further investigation.
Several methods have been developed for the synthesis of methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate:
These methods allow for variations in yield and purity depending on the specific reagents and conditions employed .
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate finds applications in various fields:
Several compounds share structural similarities with methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4'-amino-2'-chloro-[1,1'-biphenyl]-4-carboxylate | C₁₄H₁₂ClN O₂ | Contains an amino group instead of chlorine at position 2' |
| Methyl 3-chloro-[1,1'-biphenyl]-4-carboxylate | C₁₄H₁₁ClO₂ | Chlorine at position 3 instead of position 4' |
| Methyl [1,1'-biphenyl]-4-carboxylate | C₁₄H₁₂O₂ | Lacks chlorine substituent entirely |
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate's unique position of the chlorine atom at the para position relative to the carboxylic group distinguishes it from these similar compounds, influencing both its chemical reactivity and biological activity.
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate possesses the Chemical Abstracts Service registry number 89901-02-0 and corresponds to the molecular formula C14H11ClO2. The compound is systematically named as methyl 4-(4-chlorophenyl)benzoate according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes 4'-chlorobiphenyl-4-carboxylic acid methyl ester and [1,1'-biphenyl]-4-carboxylic acid, 4'-chloro-, methyl ester. The European Community number 687-287-1 and the Distributed Structure-Searchable Toxicity substance identifier DTXSID90353274 provide additional regulatory identification codes.
The molecular weight of the compound equals 246.69 grams per mole, with an exact mass of 246.04500 atomic mass units. The compound exhibits a polar surface area of 26.30000 square angstroms and a calculated logarithmic partition coefficient of 3.79360, indicating moderate lipophilicity. The refractive index measures 1.574, providing additional physical characterization data. These fundamental parameters establish the compound's basic chemical identity and facilitate its recognition across various chemical databases and regulatory systems.
The molecular structure of methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate features a biphenyl core system with specific substitution patterns that define its chemical behavior. The structure consists of two phenyl rings connected through a carbon-carbon single bond, with a methyl carboxylate group positioned at the 4-position of one ring and a chlorine atom located at the 4'-position of the opposite ring. The Simplified Molecular Input Line Entry System representation O=C(C1=CC=C(C2=CC=C(Cl)C=C2)C=C1)OC clearly delineates the connectivity pattern.
Crystallographic and computational studies reveal that the biphenyl system adopts a non-planar conformation due to steric interactions between the aromatic rings. The dihedral angle between the two phenyl planes typically ranges from 30 to 45 degrees, depending on the crystal packing environment and intermolecular interactions. The presence of both electron-withdrawing groups creates an asymmetric electronic distribution across the molecular framework, influencing both its reactivity and physical properties. The ester functionality introduces additional conformational flexibility through rotation around the carbon-oxygen single bond, while the chlorine substitution provides a site for further chemical transformations.
Environmental Hazard